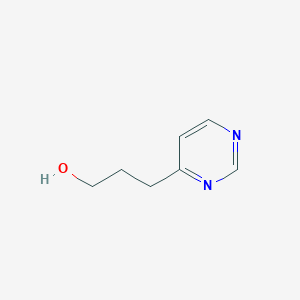
3-(Pyrimidin-4-yl)propan-1-ol
Übersicht
Beschreibung
3-(Pyrimidin-4-yl)propan-1-ol is a compound that has garnered interest in various fields of chemistry and pharmacology due to its unique structural and chemical properties. It is a derivative of pyrimidine, a basic aromatic heterocyclic organic compound similar to pyridine and benzene.
Synthesis Analysis
Synthesis of this compound and related compounds often involves complex chemical reactions. One such method includes the Vilsmeier reaction of 3-aminopropenamides, leading to the formation of pyrimidin-4(3H)-ones through sequential halogenation, formylation, and intramolecular nucleophilic cyclization (Zhang et al., 2011). Another approach involves the condensation of 3-amino-1,2,4-triazole with various substrates to yield novel pyrimidine derivatives (Lahmidi et al., 2019).
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized using techniques like X-ray diffraction, NMR, and IR spectroscopy. For instance, crystal structure and DFT calculations have been used to study the geometry and electronic properties of related compounds (Huang et al., 2020).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, leading to the formation of diverse derivatives with potential pharmacological activities. For example, reactions involving 3-(pyrimidin-4-yl)-7-azaindoles, known as meriolins, exhibit potent inhibitory activities against cyclin-dependent kinases (Echalier et al., 2008).
Physical Properties Analysis
The physical properties of this compound derivatives, such as their crystal structures and thermodynamic functions, are explored through various analytical techniques. DFT studies provide insights into the charge distribution, reactivity sites, and thermodynamic properties of these molecules (Murugavel et al., 2014).
Chemical Properties Analysis
Chemical properties like reactivity and potential antibacterial or antiproliferative activities are significant aspects of this compound derivatives. Some studies have shown that certain derivatives display promising anticancer activity, as well as inhibition against various microbial strains (Lahmidi et al., 2019), (Huang et al., 2020).
Wissenschaftliche Forschungsanwendungen
GABA A Alpha2,3-selective Allosteric Modulator Synthesis : This compound is used in the synthesis of GABA(A) alpha(2/3)-selective agonists, which are important in neuroscience research (Jensen et al., 2005).
Oncogenic Kinase Inhibitor : Derivatives of this compound, specifically those containing 3-methoxy-2-aminopyridine, have been identified as potent inhibitors of oncogenic kinase bRAF, which is significant in cancer research (Palmer et al., 2012).
CRHR1 Receptor Antagonist : A derivative has been developed as a high-affinity antagonist of the corticotropin-releasing hormone type 1 receptor (CRHR1), useful in studying stress-related physiological responses (Hiebel et al., 2006).
Pyrimidine Derivatives for Pharmacological Screening : Pyrimidine derivatives have been synthesized for various pharmacological screenings, including anti-inflammatory, analgesic, cytotoxic, and antitubercular activities (Bhat et al., 2014).
Synthesis of Bi-Heterocyclic Compounds : This compound is involved in the synthesis of bi-heterocyclic compounds with potential pharmacological applications (Malavolta et al., 2014).
Development of Fungicidal Agents : Derivatives have been developed for use as fungicidal agents, particularly in agriculture (Ryan & Yang, 2019).
Gas-Phase Conformational Studies : The compound is used in studies to understand conformational stabilities and intramolecular interactions in gas-phase, which is important in material science (Yadava et al., 2011).
GPR119 Agonists for Diabetes Treatment : It is utilized in the design and synthesis of GPR119 agonists, which are potential treatments for diabetes (Kubo et al., 2021).
CDK Inhibitors for Cancer Treatment : The compound is part of the synthesis of meriolins, which inhibit cyclin-dependent kinases (CDKs) and show potential as cancer treatments (Echalier et al., 2008).
α1 Receptor Antagonists : It is also used in synthesizing α1 receptor antagonists, relevant in treating conditions like hypertension (Hon, 2013).
Synthesis of Analogous Compounds for Kinase Inhibition : Analogous compounds are synthesized for evaluating their role as kinase inhibitors, important in understanding cell signaling and cancer mechanisms (Stanetty et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-pyrimidin-4-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-1-2-7-3-4-8-6-9-7/h3-4,6,10H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCDNYUPSADJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569793 | |
| Record name | 3-(Pyrimidin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169339-21-3 | |
| Record name | 3-(Pyrimidin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyrimidin-4-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




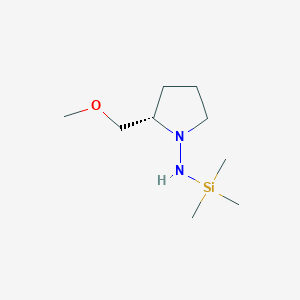




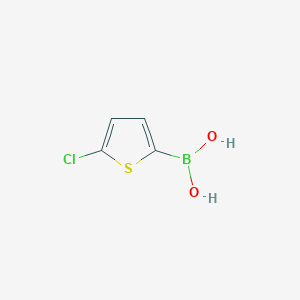
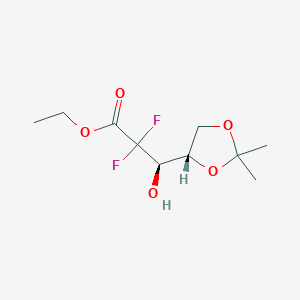
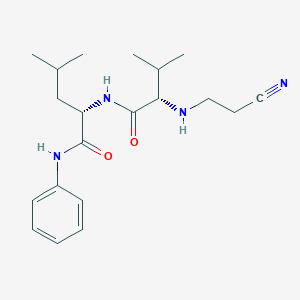
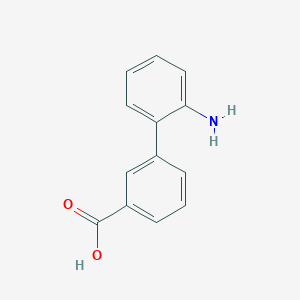

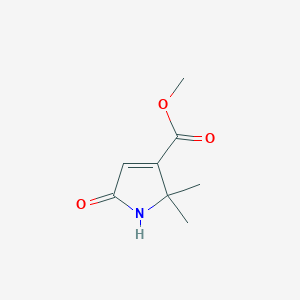
![2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid](/img/structure/B62164.png)
![2-Hydroxy-2-[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B62168.png)